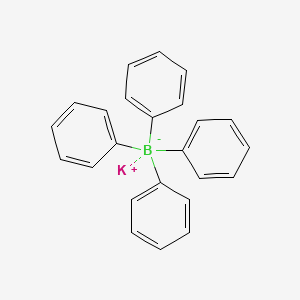
Tetrafenilborato de potasio
Descripción general
Descripción
Potassium tetraphenylborate is a chemical compound with the formula ( \text{KB(C}_6\text{H}_5\text{)}_4 ). It is a colorless salt and a rare example of a water-insoluble potassium salt. The compound has a low solubility in water, approximately ( 1.8 \times 10^{-4} ) grams per liter, but it is soluble in organic solvents . Potassium tetraphenylborate is classified as an organopotassium compound due to its polymeric structure with bonds between the phenyl rings and potassium .
Aplicaciones Científicas De Investigación
Potassium tetraphenylborate has several applications in scientific research:
Analytical Chemistry: It is used as a precipitating agent for potassium ions in gravimetric and titrimetric analyses.
Soil Science: It is employed to extract potassium from minerals and soils, aiding in the evaluation of soil fertility.
Environmental Science: It is used in the cleanup of radioactive spill sites to immobilize and recover radiocesium.
Material Science: It is utilized in the synthesis of organometallic compounds and as a phenyl donor in palladium-catalyzed cross-coupling reactions.
Análisis Bioquímico
Biochemical Properties
Potassium tetraphenylborate plays a significant role in biochemical reactions, particularly in the determination of potassium ion concentrations. It interacts with potassium ions to form a precipitate, which can be measured gravimetrically. This interaction is crucial for various analytical techniques, including ion-pair potentiometric surfactant titrations . The compound’s ability to form stable complexes with potassium ions makes it a valuable reagent in biochemical assays.
Cellular Effects
Potassium tetraphenylborate affects various types of cells and cellular processes. It influences cell function by altering the concentration of potassium ions, which are essential for maintaining the resting membrane potential and cellular homeostasis . Changes in potassium ion concentration can impact cell signaling pathways, gene expression, and cellular metabolism. For example, an increase in extracellular potassium accumulation can affect heart rate and intracellular sodium activity .
Molecular Mechanism
The molecular mechanism of potassium tetraphenylborate involves its interaction with potassium ions to form a precipitate. This interaction is facilitated by the compound’s polymeric structure, which includes bonds between the phenyl rings and potassium . The formation of this complex can inhibit or activate specific enzymes and alter gene expression by changing the availability of potassium ions in the cellular environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium tetraphenylborate can change over time. The compound’s stability and degradation are influenced by factors such as temperature and solvent environment . Long-term exposure to potassium tetraphenylborate can lead to changes in cellular function, including alterations in potassium ion concentration and cellular metabolism. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of potassium tetraphenylborate vary with different dosages in animal models. At low doses, the compound can effectively precipitate potassium ions without causing significant toxicity. At high doses, potassium tetraphenylborate can lead to adverse effects, including disruptions in cellular homeostasis and potential toxicity . These threshold effects are important for determining safe and effective dosages in biochemical applications.
Metabolic Pathways
Potassium tetraphenylborate is involved in metabolic pathways related to potassium ion regulation. It interacts with enzymes and cofactors that are responsible for maintaining potassium ion balance in cells . The compound’s ability to precipitate potassium ions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, potassium tetraphenylborate is transported and distributed based on its solubility properties. The compound is highly soluble in organic solvents, which allows it to be distributed in lipid-rich environments . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments .
Subcellular Localization
Potassium tetraphenylborate’s subcellular localization is influenced by its chemical structure and interactions with cellular components. The compound is often localized in areas with high potassium ion concentrations, such as the cytoplasm and mitochondria . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium tetraphenylborate can be synthesized by reacting potassium ions with sodium tetraphenylborate in an aqueous solution. The reaction is as follows: [ \text{K}^+ + \text{NaB(C}_6\text{H}_5\text{)}_4 \rightarrow \text{KB(C}_6\text{H}_5\text{)}_4 + \text{Na}^+ ] The product, potassium tetraphenylborate, precipitates out of the solution due to its low solubility in water .
Industrial Production Methods: In industrial settings, potassium tetraphenylborate is produced by mixing potassium chloride with sodium tetraphenylborate in an organic solvent. The reaction mixture is then filtered to remove the precipitated potassium tetraphenylborate, which is subsequently washed and dried .
Análisis De Reacciones Químicas
Types of Reactions: Potassium tetraphenylborate primarily undergoes precipitation reactions. It forms precipitates with ions of similar size and charge, such as ammonium, rubidium, cesium, silver, and thallium .
Common Reagents and Conditions:
Reagents: Sodium tetraphenylborate, potassium chloride.
Conditions: Aqueous or organic solvent medium, room temperature.
Major Products: The major product of the reaction between potassium ions and sodium tetraphenylborate is potassium tetraphenylborate itself .
Mecanismo De Acción
The mechanism of action of potassium tetraphenylborate involves the formation of a stable complex with potassium ions. The potassium ion is coordinated with the delocalized π (pi) bonds of four benzene rings from two adjacent potassium tetraphenylborate molecules, forming a ring-shaped structure . This complex formation reduces the solubility of potassium ions in the solution, leading to their precipitation.
Comparación Con Compuestos Similares
Sodium Tetraphenylborate: Similar in structure but more soluble in water.
Rubidium Tetraphenylborate: Similar in structure and used for similar applications as potassium tetraphenylborate.
Cesium Tetraphenylborate: Similar in structure and used for similar applications as potassium tetraphenylborate.
Uniqueness: Potassium tetraphenylborate is unique due to its low solubility in water, making it particularly useful for gravimetric analysis of potassium ions. Its ability to form stable complexes with potassium ions also makes it valuable in various scientific applications .
Propiedades
IUPAC Name |
potassium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.K/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCUZQNCMYPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BK | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3244-41-5 | |
| Record name | Potassium tetraphenylborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3244-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | potassium tetraphenylboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
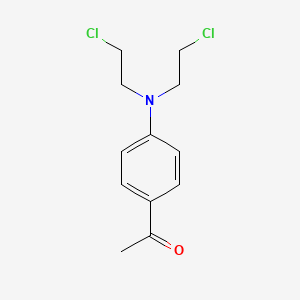
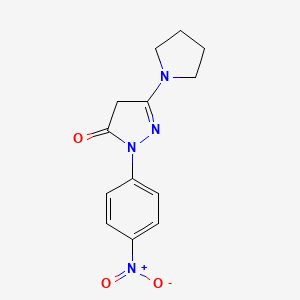
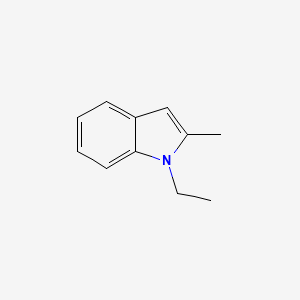
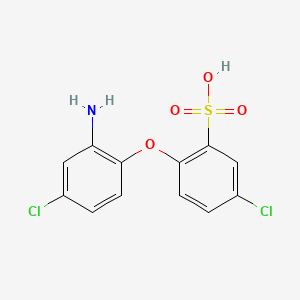
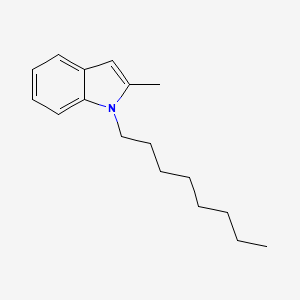

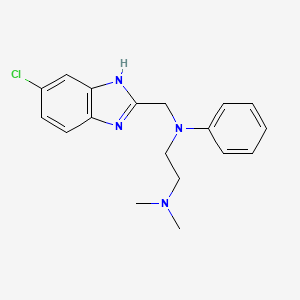
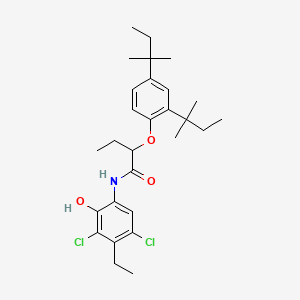
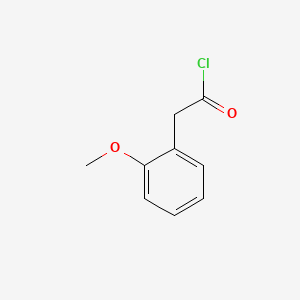
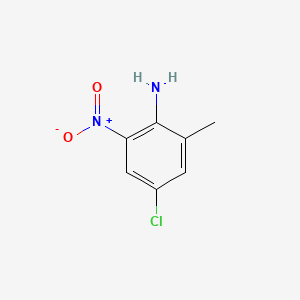
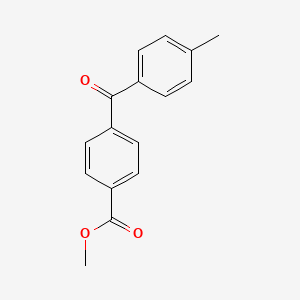

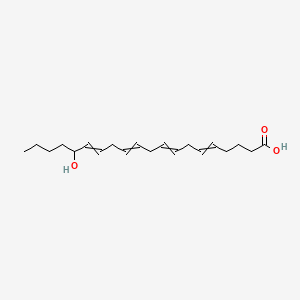
![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)
